molecular formula C24H27ClN2O2S B11361089 2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11361089
M. Wt: 443.0 g/mol
InChI Key: OFQXYIZQSZYIDP-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound that features a combination of phenoxy, thiazole, and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate . Further reactions with appropriate thiazole derivatives and propanamide groups lead to the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as condensation, alkylation, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-butylphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}propanamide is unique due to its combination of phenoxy, thiazole, and propanamide groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H27ClN2O2S

Molecular Weight

443.0 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C24H27ClN2O2S/c1-16(29-21-11-7-18(8-12-21)24(2,3)4)22(28)26-14-13-20-15-30-23(27-20)17-5-9-19(25)10-6-17/h5-12,15-16H,13-14H2,1-4H3,(H,26,28)

InChI Key

OFQXYIZQSZYIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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